5-(p-Tolyl)-3,4-dihydro-2H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWIWECDDSGMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902625 | |
| Record name | NoName_3164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 P Tolyl 3,4 Dihydro 2h Pyrrole and Its Derivatives
Cycloaddition Reactions in Dihydropyrrole Synthesis
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For the synthesis of dihydropyrroles, [3+2] cycloadditions are particularly prominent, allowing for the rapid assembly of the five-membered ring system.
Formal (3+2)-Cycloaddition of 2H-Azirines with Enones
A notable method for synthesizing Δ¹-pyrrolines (a tautomer of 3,4-dihydro-2H-pyrroles) is the formal (3+2)-cycloaddition of 2H-azirines with enones. usp.br This reaction can be promoted by visible light under continuous flow conditions, offering an efficient route to trisubstituted Δ¹-pyrrolines. researchgate.net A study demonstrated the synthesis of 22 different trisubstituted Δ¹-pyrrolines in just 30 minutes of residence time, achieving yields between 41% and 93%. researchgate.net This photocatalyzed approach represents a significant advancement, as previous methods often led to the corresponding pyrrole (B145914) through direct conversion without isolation of the pyrroline (B1223166) intermediate. usp.br
The reaction between a 2H-azirine, which acts as a three-atom component, and an enone (a two-atom component) proceeds to form the dihydropyrrole ring. For the synthesis of 5-(p-tolyl)-3,4-dihydro-2H-pyrrole, this would involve the reaction of a 2-aryl-2H-azirine with an appropriate enone. The use of chalcones as starting materials under these conditions has also been shown to be effective, leading to tetrasubstituted pyrroles through a cycloaddition-oxidation sequence. researchgate.net
Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are a cornerstone for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org These reactions involve a 1,3-dipole and a dipolarophile, which react in a concerted, pericyclic manner to form the ring. organic-chemistry.org Azomethine ylides are common 1,3-dipoles used for the synthesis of pyrrolidine (B122466) and dihydropyrrole systems.
A direct and efficient synthesis of multi-substituted pyrroles has been developed via a silver acetate (B1210297) (AgOAc)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones, with yields reaching up to 89%. rsc.org While this specific example leads to pyrroles, the underlying 1,3-dipolar cycloaddition strategy is fundamental and can be adapted to synthesize dihydropyrroles by using an alkene as the dipolarophile instead of an alkyne. wikipedia.org
The general applicability of 1,3-dipolar cycloadditions makes them a valuable tool for creating a wide array of heterocyclic structures. frontiersin.org The reaction of an azomethine ylide bearing a p-tolyl group with a suitable dipolarophile would be a direct approach to the target molecule.
Multi-Component Reactions (MCRs) for Constructing Dihydropyrrole Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govbohrium.com
Mannich-Type Multi-Component Reactions
The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. nih.gov This methodology has been extended to synthesize a variety of nitrogen-containing heterocycles. researchgate.net
For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been used to produce substituted piperidines. researchgate.net Similarly, dihydropyrrol-2-one derivatives have been synthesized through four-component reactions of amines, dialkyl acetylenedicarboxylates, and formaldehyde. researchgate.net These examples highlight the potential of Mannich-type reactions to construct complex heterocyclic systems in a single pot. A plausible Mannich approach to a 5-aryl-3,4-dihydro-2H-pyrrole could involve the reaction of an appropriate 1,4-dicarbonyl precursor (or its equivalent) with an amine source.
Cyclocondensation Approaches
Cyclocondensation reactions are a fundamental strategy for synthesizing heterocyclic compounds. These reactions typically involve the formation of a ring through the reaction of two or more functional groups with the loss of a small molecule, such as water or ammonia (B1221849). youtube.com
The synthesis of pyrroles through the cyclocondensation of 1,3-dicarbonyl dianions with α-azidoketones is one such example of a regioselective approach. researchgate.net While this method yields pyrroles, the principle of using bifunctional starting materials to construct the heterocyclic core is central to cyclocondensation strategies. The Hantzsch pyrrole synthesis, a well-known MCR, involves the condensation of a β-ketoester, an α-halo ketone, and ammonia or a primary amine, and serves as a classic example of a cyclocondensation MCR. beilstein-journals.org The adaptation of such a strategy, perhaps by using a γ-dicarbonyl compound or its synthetic equivalent and reacting it with an amine, represents a viable route to the 3,4-dihydro-2H-pyrrole ring system.
Metal-Catalyzed and Metal-Mediated Synthetic Approaches
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions with high efficiency and selectivity. youtube.com
Palladium-catalyzed cyclizations of oxime esters with 1,2-disubstituted alkenes provide an effective entry to chiral dihydropyrroles. acs.org This method relies on the generation of an alkylideneaminopalladium(II) species, which then undergoes a Heck-type reaction. acs.org The choice of substrate and catalyst can control the stereoselectivity of the product. acs.org
Furthermore, zinc iodide (ZnI₂) and rhodium complexes have been shown to catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.orgnih.gov This reaction is tolerant of various functional groups and offers a mild pathway for pyrrole formation. organic-chemistry.org Although this particular reaction yields fully aromatic pyrroles, metal-catalyzed reactions are highly tunable. It is conceivable that by modifying the catalyst, ligands, or reaction conditions, the reaction could be stopped at the dihydropyrrole stage. For example, catalytic hydrogenation of a suitable precursor using a metal catalyst like palladium on carbon is a standard method for producing saturated or partially saturated rings. youtube.com
A summary of representative metal-catalyzed reactions for the synthesis of dihydropyrroles and related compounds is presented in the table below.
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | Oxime ester, Alkene | Dihydropyrrole | 50-89 | acs.org |
| ZnI₂ | Dienyl azide | Pyrrole | up to 98 | organic-chemistry.orgnih.gov |
| Rh₂(O₂CC₃F₇)₄ | Dienyl azide | Pyrrole | up to 98 | organic-chemistry.orgnih.gov |
| AgOAc | Azomethine ylide, Ynone | Pyrrole | up to 89 | rsc.org |
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, including 3,4-dihydro-2H-pyrroles. A prominent strategy involves the intramolecular aminopalladation of alkenes, often referred to as aza-Wacker or Heck-type cyclization. mit.edu In these reactions, a palladium(II) catalyst activates an alkene moiety within a molecule that also contains a nitrogen nucleophile (such as an amine or oxime), prompting a ring-closing reaction.
A well-documented example is the Narasaka-Heck reaction, which utilizes the cyclization of γ,δ-unsaturated oxime esters. nih.govchemrxiv.org This palladium-catalyzed cascade involves the formation of a five-membered ring through a 5-exo-trig cyclization. The resulting σ-alkyl-Pd(II) intermediate can then be trapped by various nucleophiles or undergo further reactions. nih.govchemrxiv.org The initial product of this cyclization is the 3,4-dihydro-2H-pyrrole ring, which under certain conditions can isomerize to the more stable aromatic pyrrole. mit.edu This method provides a powerful route to functionalized pyrrolines, including spirocyclic variants, by carefully controlling the reaction cascade. nih.govchemrxiv.org
| Catalyst System | Precursor Type | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(MeCN)₂Cl₂ / P(p-Tol)₃ | γ,δ-Unsaturated Oxime Ester | Narasaka-Heck/C-H Activation Cascade | Forms spirocyclic pyrrolines with high regiocontrol. | nih.govchemrxiv.org |
| Pd(PPh₃)₄ | γ,δ-Unsaturated Oxime | 5-exo-trig Cyclization | Initial dihydropyrrole product can isomerize to pyrrole. | mit.edu |
Niobium Pentachloride (NbCl₅) Catalysis
Niobium pentachloride (NbCl₅) has emerged as an effective and low-cost Lewis acid catalyst for various organic transformations, including multicomponent reactions (MCRs) that build complex heterocyclic scaffolds. Its utility has been demonstrated in the synthesis of dihydropyrrole systems. For instance, NbCl₅ catalyzes the multicomponent reaction between an aniline (B41778) derivative (such as toluidine), a benzaldehyde (B42025) derivative, and 2,3-butanedione (B143835) to form tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrroles.
In this reaction, which proceeds efficiently at room temperature, the dihydropyrrole ring is constructed in a one-pot process. The use of toluidine as the amine component directly incorporates the p-tolyl group, which is a key structural feature of the target compound. The reaction yields can be quite high, ranging from 49-98%, with relatively short reaction times.
| Catalyst | Reactants | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| NbCl₅ | Toluidine, Benzaldehyde derivatives, 2,3-Butanedione | Tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrroles | CH₃CN, Room Temp, 20-90 min | 49-98% |
Copper-Catalyzed Cyclization Reactions
Copper catalysis offers a cost-effective and versatile platform for C-N bond formation. In the context of dihydropyrrole synthesis, copper-catalyzed intramolecular hydroamination and carboamination of alkenes are particularly relevant. These reactions involve the copper-catalyzed addition of an amine to an unactivated alkene tethered to the same molecule.
One notable approach is the copper-catalyzed cyclization of unsaturated N-benzoyloxyamines. This reaction proceeds through an aminyl radical intermediate, which is generated via the interaction of the copper catalyst with the N-O bond. The subsequent intramolecular addition of this radical to the alkene leads to the formation of the heterocyclic ring. Another powerful strategy is the intramolecular carboamination, where a C-C bond and a C-N bond are formed in a single cascade. This has been used to synthesize complex nitrogen heterocycles, demonstrating the principle of using a copper catalyst to initiate an intramolecular amination of an alkene, followed by a subsequent C-H functionalization to complete the cyclization. nih.gov
| Catalyst Type | Precursor Type | Reaction Type | Key Intermediate | Reference |
|---|---|---|---|---|
| Copper(II) Complex | Unsaturated N-Acyloxyamine | Intramolecular Amination | Aminyl Radical | |
| Chiral Copper(II) Complex | Alkene with tethered amine | Intramolecular Carboamination | Carbon Radical | nih.gov |
Iron-Catalyzed Cyclizations
Iron, being an abundant and environmentally benign metal, is an attractive catalyst for organic synthesis. An iron-catalyzed method has been developed for the synthesis of 3,4-dihydro-2H-pyrrole derivatives through the coupling of β-amino alcohols with allylic alcohols. mit.edumit.edu This process is believed to involve a dehydrogenative coupling mechanism followed by C-C bond cleavage, ultimately leading to the cyclized dihydropyrrole product. mit.edu This methodology represents a green and efficient alternative to traditional synthetic routes.
Organocatalytic and Metal-Free Protocols
Organocatalysis provides a powerful metal-free alternative for the synthesis of chiral and achiral heterocycles. The construction of the 3,4-dihydro-2H-pyrrole ring has been accomplished using various organocatalytic strategies. A key example is the Barton-Zard pyrrole synthesis, where the reaction of a nitroolefin with an α-isocyanoacetate produces a 3,4-dihydro-2H-pyrrole intermediate. This reaction can be catalyzed by bases, and enantioselective variants have been developed using chiral organocatalysts. For instance, the diastereoselective reaction between nitroolefins and α-isocyano substrates catalyzed by a base like potassium hexamethyldisilazide (KHMDS) yields racemic 3,4-dihydro-2H-pyrroles. These intermediates can then be subjected to a kinetic resolution using a chiral organocatalyst, such as a quinine-derived thiourea, to obtain enantioenriched pyrroles and recover the enantioenriched dihydropyrrole precursor.
Ring-Closure and Cyclization Strategies
Beyond metal- and organo-catalyzed reactions, classical ring-closure strategies remain fundamental to the synthesis of 3,4-dihydro-2H-pyrroles. These methods typically involve the formation of an acyclic precursor containing all the necessary atoms, followed by an intramolecular reaction to form the ring.
Base-Assisted Cyclization of Precursors
Base-assisted or base-mediated cyclizations are a common and effective method for synthesizing heterocyclic compounds. In a relevant example, 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via an oxidative cyclization of 3-cyanoketone precursors. Specifically, a precursor such as 4-oxo-4-phenyl-2-(p-tolyl)butanenitrile can be treated with a base like potassium hydroxide (B78521) (KOH) in a solvent such as DMSO. The proposed mechanism involves the base-assisted formation of an anion, which undergoes oxidation and subsequent intramolecular 5-exo-trig cyclization to form the pyrrolinone ring. While the final product in this specific case is a pyrrol-2-one, the initial base-mediated ring-closing of a precursor containing the p-tolyl group is a highly pertinent strategy for forming the core heterocyclic structure.
Reductive Cyclization Approaches
Reductive cyclization represents a significant strategy for the synthesis of 3,4-dihydro-2H-pyrroles. A prominent method involves the hydrogenative cyclization of γ-nitro ketones, which are readily accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane via aldol (B89426) condensation and Michael addition. nih.govnih.gov This approach is advantageous due to the use of inexpensive and widely available starting materials. nih.gov
The key step is the selective hydrogenation of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ketone moiety to form the dihydro-2H-pyrrole ring. nih.govresearchgate.net A highly active, selective, and reusable nickel catalyst supported on silica (B1680970) (Ni/SiO2) has been shown to be particularly effective for this transformation. nih.govnih.gov The reaction tolerates a variety of functional groups on the aromatic rings of the precursors, allowing for the synthesis of a diverse range of substituted 3,4-dihydro-2H-pyrroles. For instance, the synthesis of 3,5-diphenyl-3,4-dihydro-2H-pyrrole from 4-nitro-1,3-diphenylbutan-1-one (B3055018) has been optimized to achieve a 96% yield using 4 mol% Ni catalyst at 120 °C and 20 bar of H2 in acetonitrile. nih.gov
This methodology can be applied to synthesize a wide array of analogues, including those with electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., chloro, bromo, fluoro, trifluoromethyl) substituents on the phenyl rings, with yields often ranging from good to excellent (65-94%). nih.govresearchgate.net Another related strategy involves the Michael addition of nitroalkanes to chalcones, followed by a reductive cyclization to yield the corresponding Δ1-pyrrolines. nih.gov
Table 1: Synthesis of Substituted 3,4-dihydro-2H-pyrroles via Hydrogenative Cyclization of Nitro Ketones nih.govresearchgate.net
| Entry | R1 (from Ketone) | R2 (from Aldehyde) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Phenyl | 3,5-Diphenyl-3,4-dihydro-2H-pyrrole | 96 |
| 2 | 4-Chlorophenyl | Phenyl | 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole | 99 |
| 3 | 4-Bromophenyl | Phenyl | 5-(4-Bromophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole | 65 |
| 4 | 4-Fluorophenyl | Phenyl | 5-(4-Fluorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole | 90 |
| 5 | Phenyl | 4-Methylphenyl | 3-(4-Methylphenyl)-5-phenyl-3,4-dihydro-2H-pyrrole | 93 |
| 6 | Phenyl | 4-Chlorophenyl | 3-(4-Chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole | 92 |
| 7 | Thiophen-2-yl | Phenyl | 3-Phenyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole | 73 |
Intramolecular Cyclization of Carbonyl-Containing Compoundsbeilstein-journals.org
The intramolecular cyclization of precursors containing carbonyl groups is a versatile route to this compound and its derivatives. One novel and efficient method involves the iodide ion-induced ring expansion of N-vinyl aziridines. beilstein-journals.org This strategy allows for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. The precursors, 2-[(aziridin-1-yl)-1-aryl-methylene]malonic acid diethyl esters, are treated with anhydrous sodium iodide in acetone (B3395972) at room temperature, leading to the desired pyrroline products in very good to excellent yields (81–93%). beilstein-journals.org This reaction's success is influenced by the electronic nature of the substituents on the aryl ring. beilstein-journals.org
The resulting diethyl 3,4-dihydro-5-phenyl-2H-pyrrole-4,4-dicarboxylate can undergo further transformations. For example, hydrolytic decarboxylation using lithium chloride in wet DMSO at elevated temperatures can yield the corresponding 2-phenylpyrroline. beilstein-journals.org
Other intramolecular cyclization strategies include:
Palladium-catalyzed 5-endo-trig cyclization of β,γ-unsaturated carbonyl compounds, which can produce 3-pyrrolin-2-ones in good to excellent yields. rsc.org
Base-assisted cyclization of 3-cyanoketones , such as 4-oxo-4-phenyl-2-(p-tolyl)butanenitrile, can be used to prepare related 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one structures. nih.gov
Intramolecular cyclizations of C-acylnitrilium ions with allylsilane terminators proceed under mild conditions to yield Δ1-pyrrolines with a functionalizable allylsilane group. capes.gov.br
Table 2: Iodide-Induced Ring Expansion of N-Vinyl Aziridines for Pyrroline Synthesis beilstein-journals.org
| Entry | R-Group on Aziridine (B145994) Precursor | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Diethyl 3,4-dihydro-5-phenyl-2H-pyrrole-4,4-dicarboxylate | 89 |
| 2 | 4-Methylphenyl (p-Tolyl) | Diethyl 3,4-dihydro-5-(p-tolyl)-2H-pyrrole-4,4-dicarboxylate | 93 |
| 3 | 4-Methoxyphenyl | Diethyl 3,4-dihydro-5-(4-methoxyphenyl)-2H-pyrrole-4,4-dicarboxylate | 92 |
| 4 | 4-Chlorophenyl | Diethyl 3,4-dihydro-5-(4-chlorophenyl)-2H-pyrrole-4,4-dicarboxylate | 86 |
| 5 | 2-Naphthyl | Diethyl 3,4-dihydro-5-(2-naphthyl)-2H-pyrrole-4,4-dicarboxylate | 88 |
Stereoselective Synthesis of Chiral this compound Derivativesrsc.org
The development of stereoselective methods to access enantioenriched 2,5-disubstituted pyrrolidines and their partially unsaturated precursors, like dihydro-2H-pyrroles, is of paramount importance due to their prevalence in bioactive molecules, natural products, and as ligands in asymmetric catalysis. nih.govacs.org Strategies often rely on asymmetric catalysis to create the chiral centers necessary for these applications. nih.gov
Asymmetric Hydrogenationrsc.org
Asymmetric hydrogenation is a powerful, atom-economical method for establishing stereocenters. nih.gov This technique is particularly effective for the synthesis of chiral N-heterocycles, including pyrrolidines and morpholines. nih.gov The strategy typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydropyrrole or a related enamine, using a chiral metal catalyst.
For instance, the asymmetric hydrogenation of cyclic enamines can be achieved with high efficiency using rhodium complexes with chiral bisphosphine ligands. nih.gov A notable example is the use of a Rh-complex with a large bite angle ligand like (R,R,R)-SKP, which has proven successful in the hydrogenation of various unsaturated substrates, affording products with excellent enantioselectivities (up to 99% ee). nih.gov This "after cyclization" approach, where the stereocenter is formed on a pre-existing heterocyclic ring, is a viable strategy for producing chiral derivatives related to this compound. nih.gov
Diastereoselective Control in Cyclization Reactionsacs.orgscite.airesearchgate.net
Controlling diastereoselectivity during the ring-forming step is a crucial strategy for synthesizing specific stereoisomers of substituted pyrrolines. Various cyclization reactions have been developed where the relative stereochemistry of substituents is precisely controlled.
Iridium-Catalyzed Allylic Amination: A highly stereodivergent synthesis of 2,5-disubstituted 3-hydroxypyrrolidines has been achieved through intramolecular iridium-catalyzed allylic amination. rsc.orgscite.ai By selecting the appropriate enantiomer of the chiral ligand, it is possible to control the cyclization pathway to favor either the cis or trans diastereomer of the resulting pyrrolidine. rsc.orgscite.ai This demonstrates powerful ligand control over the stereochemical outcome.
Mannich Reaction and Iodocyclization: A strategy developed by Davis et al. utilizes a diastereoselective Mannich reaction between the enolate of methyl acetate and a chiral sulfinimine. acs.org The resulting product undergoes further transformations, including an iodocyclization step, to construct the pyrrolidine ring in a stereoselective manner. nih.govacs.org
(3+2)-Cycloadditions: The formal (3+2)-cycloaddition of 2H-azirines with enones, promoted by visible light, produces trisubstituted Δ1-pyrrolines. nih.gov These reactions often yield a mixture of diastereomers, with the ratio depending on the specific substrates used. For example, the reaction between 2-phenyl-3-methyl-2H-azirine and chalcone (B49325) can provide the corresponding pyrroline with a diastereomeric ratio of up to 7:3. nih.gov This method allows for the rapid construction of the core ring structure with some degree of diastereocontrol.
Synthesis of Substituted this compound Analoguesresearchgate.netnih.gov
The synthesis of analogues of this compound with various substitution patterns is crucial for exploring their chemical and biological properties. Several synthetic methodologies offer the flexibility to introduce a wide range of substituents onto the pyrroline core or its aryl groups.
The hydrogenative cyclization of γ-nitro ketones provides a robust platform for creating diversity. nih.govresearchgate.net By varying the ketone, aldehyde, and nitroalkane starting materials, a broad scope of 3,5-disubstituted and trisubstituted 3,4-dihydro-2H-pyrroles can be synthesized. nih.gov This includes analogues bearing different functional groups at various positions on the aromatic rings, such as halogens, and alkyl, and alkoxy groups. researchgate.net
Similarly, the iodide-induced ring expansion of N-vinyl aziridines allows for the synthesis of 5-substituted analogues by starting with differently substituted acyl chlorides to form the aziridine precursor. beilstein-journals.org This method has been used to prepare derivatives where the 5-substituent is a phenyl, p-tolyl, 4-methoxyphenyl, 4-chlorophenyl, or 2-naphthyl group. beilstein-journals.org
Furthermore, visible light-promoted (3+2)-cycloaddition reactions between 2H-azirines and enones or chalcones have been employed to generate a library of trisubstituted and tetrasubstituted Δ1-pyrrolines and pyrroles. nih.gov This approach allows for substitution at positions 2, 3, and 5 of the ring system, as demonstrated by the synthesis of compounds like (±)-(cis-2-(4-Chlorophenyl)-5-(p-tolyl)-3,4-dihydro-2H-pyrrol-3-yl)(phenyl)methanone. nih.gov
Chemical Transformations and Reactivity Profiles of 5 P Tolyl 3,4 Dihydro 2h Pyrrole
Electrophilic Substitution Reactions on the Pyrroline (B1223166) Ring
The pyrroline ring within 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole, while not aromatic like pyrrole (B145914), still possesses a degree of reactivity towards electrophiles due to the presence of the nitrogen atom and the endocyclic imine double bond. However, its reactivity is more akin to that of an enamine or imine rather than a fully aromatic heterocycle.
Electrophilic attack can theoretically occur at the nitrogen atom or the C4 carbon, which is in conjugation with the nitrogen lone pair. Generally, electrophilic substitution on the pyrrole ring is less facile than in pyrrole itself due to the reduced aromaticity. onlineorganicchemistrytutor.compearson.comquora.com The p-tolyl group, with its electron-donating methyl group, can influence the electron density of the pyrroline ring, potentially modulating its reactivity towards electrophiles.
Common electrophilic substitution reactions that could be explored for this molecule include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrroline ring.
Nitration: Addition of a nitro group (NO2).
Sulfonation: Introduction of a sulfonic acid group (SO3H).
Friedel-Crafts Alkylation and Acylation: Addition of alkyl or acyl groups.
The regioselectivity of these reactions would be a key area of investigation, with substitution potentially occurring at the C4 position or, under certain conditions, leading to N-functionalization. The specific outcomes would be highly dependent on the reaction conditions and the nature of the electrophile used.
Functional Group Interconversions on the p-Tolyl Moiety and Pyrroline Substituents
The p-tolyl group and any substituents on the pyrroline ring offer sites for a variety of functional group interconversions. ub.edu The methyl group of the p-tolyl moiety is a primary site for such transformations.
Reactions involving the p-tolyl methyl group:
Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde (-CHO), a carboxylic acid (-COOH), or a hydroxymethyl group (-CH2OH), using appropriate oxidizing agents.
Halogenation: Free-radical halogenation can introduce halogen atoms onto the methyl group, forming benzylic halides.
Reactions involving pyrroline substituents:
If the pyrroline ring bears other substituents, these can also undergo a range of interconversions. For example, ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols. nih.govbeilstein-journals.org
A summary of potential functional group interconversions is provided in the table below.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| -CH₃ (on tolyl) | KMnO₄, heat | -COOH |
| -CH₃ (on tolyl) | CrO₃/H₂SO₄ | -COOH |
| -CH₃ (on tolyl) | NBS, light | -CH₂Br |
| -COOR (on pyrroline) | LiAlH₄ | -CH₂OH |
| -COOR (on pyrroline) | NaOH, H₂O/EtOH | -COOH |
Ring-Opening and Rearrangement Reactions
The 3,4-dihydro-2H-pyrrole ring system can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack or reductive processes. rsc.orgresearchgate.net For instance, treatment with strong reducing agents in the presence of an acid could potentially lead to the cleavage of the C-N bond, resulting in an amino alcohol derivative.
Rearrangement reactions of dihydropyrrole systems can be triggered by acid or heat. acs.org These rearrangements could involve sigmatropic shifts or other intramolecular processes, leading to the formation of isomeric structures, potentially including substituted pyrrolidines or other heterocyclic systems. The specific pathway of these reactions would be influenced by the substitution pattern on the ring and the reaction conditions employed.
One notable reaction is the iodide ion-induced ring expansion of N-vinyl aziridines, which provides a synthetic route to 5-substituted 3,4-dihydro-2H-pyrroles. nih.govbeilstein-journals.org This suggests that under certain conditions, the dihydropyrrole ring itself could be susceptible to rearrangements or ring expansions.
Oxidation Reactions of the Dihydropyrrole Core
The dihydropyrrole core of this compound is susceptible to oxidation. The imine functionality can be oxidized to an oxaziridine (B8769555) or, with more vigorous reagents, could lead to cleavage of the C=N bond.
A significant oxidation reaction is the conversion of the dihydropyrrole to the corresponding pyrrole. This aromatization can often be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org This transformation is a valuable synthetic tool for accessing substituted pyrroles from their dihydro precursors.
Furthermore, oxidation can lead to the formation of 2-pyrrolidinone (B116388) derivatives. This can occur through various oxidative pathways, potentially involving the formation of an intermediate epoxide across the double bond, followed by rearrangement.
Derivatization for Synthetic Accessibility
The derivatization of this compound can enhance its utility as a synthetic intermediate. nih.govbeilstein-journals.org The nitrogen atom of the pyrroline ring can be functionalized through N-alkylation, N-acylation, or N-sulfonylation reactions. These modifications can alter the electronic properties of the ring and introduce new reactive handles for further synthetic transformations.
The imine functionality can also be targeted for derivatization. For example, reaction with organometallic reagents could lead to the formation of C5-substituted pyrrolidines. Additionally, the dihydropyrrole can act as a precursor for the synthesis of more complex heterocyclic systems through cycloaddition reactions or other annulation strategies. researchgate.net
The table below summarizes some potential derivatization reactions.
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | Alkyl halide, base | N-Alkyl-5-(p-tolyl)-3,4-dihydro-2H-pyrrolium salt |
| N-Acylation | Acyl chloride, base | N-Acyl-5-(p-tolyl)-3,4-dihydro-2H-pyrrole |
| Reduction | NaBH₄, MeOH | 5-(p-Tolyl)pyrrolidine |
| Aromatization | DDQ or MnO₂ | 2-(p-Tolyl)pyrrole |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous assignment of the molecular framework and insights into its stereochemistry.
In the ¹H NMR spectrum, specific chemical shifts and coupling constants reveal the arrangement of protons. For instance, in related tolyl-substituted pyrrolic systems, the protons on the tolyl group typically appear as doublets in the aromatic region (around 7-8 ppm), a characteristic of para-substitution. wiley-vch.de The methyl protons of the tolyl group exhibit a singlet peak in the upfield region (around 2.5 ppm). wiley-vch.de The protons of the dihydro-pyrrole ring would have distinct signals, with their chemical shifts and multiplicities dictated by their proximity to the nitrogen atom and the imine double bond.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrrole (B145914) ring and the tolyl group are indicative of their electronic environment. For comparison, in pyrrole itself, the α-carbons appear at approximately 118 ppm and the β-carbons at 108 ppm. chemicalbook.com The carbons of the tolyl group in related structures show characteristic signals for the methyl, substituted, and unsubstituted aromatic carbons. weizmann.ac.il
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Tolyl-Pyrrole Structures
| Proton Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Tolyl aromatic protons | 7.0 - 8.0 | Doublet |
| Tolyl methyl protons | ~2.5 | Singlet |
|Pyrrole ring protons | Varies | Multiplet |
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrrole and Related Structures
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Pyrrole α-carbons | ~118 |
| Pyrrole β-carbons | ~108 |
| Tolyl methyl carbon | ~21 |
|Tolyl aromatic carbons | 125-140 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. For a related compound, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, the molecular weight is 146.1891 g/mol . nist.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the molecule under electron ionization (EI) or other ionization techniques can help identify the tolyl and dihydro-pyrrole fragments. This technique is also invaluable for monitoring the progress of chemical reactions in real-time, confirming the formation of the desired product and identifying any byproducts. researchgate.net
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
|---|---|
| [M]+• | Molecular ion |
| [M-CH₃]+ | Loss of a methyl group |
| [C₇H₇]+ | Tolyl cation |
|[C₄H₆N]+ | Dihydro-pyrrole fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. wiley-vch.de For this compound, key vibrational bands would confirm the presence of the C=N imine bond, the aromatic tolyl ring, and the aliphatic C-H bonds of the dihydro-pyrrole ring.
The IR spectrum would be expected to show a characteristic absorption for the C=N stretching vibration, typically in the range of 1690-1640 cm⁻¹. The aromatic C-H stretching vibrations of the tolyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydro-pyrrole ring would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be found in the 1600-1450 cm⁻¹ region. researchgate.net
Raman spectroscopy, which relies on the change in polarizability of a molecule, would also show characteristic bands for the aromatic ring and the C=N bond. spectrabase.comresearchgate.netresearchgate.net For pyrrole, characteristic Raman bands are observed for ring breathing and N-H stretching modes. spectrabase.comresearchgate.net In the case of this compound, the symmetric vibrations of the tolyl ring would likely give rise to strong Raman signals.
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=N Stretch (Imine) | 1690-1640 | 1690-1640 |
|Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
X-ray Crystallography for Definitive Solid-State Structure Determination
This analogous structure reveals a planar pyrroline (B1223166) ring. researchgate.net The molecules in the crystal lattice of 5-phenyl-3,4-dihydro-2H-pyrrole assemble into pseudo-dimers through π–π stacking interactions. researchgate.net It is plausible that this compound would adopt a similar planar or near-planar conformation of the dihydro-pyrrole ring and exhibit comparable intermolecular interactions in the solid state, influenced by the electronic nature of the tolyl substituent.
UV-Vis Spectroscopy for Electronic Properties and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation.
For pyrrole, absorption bands are typically observed around 250-290 nm, corresponding to π-π* transitions. researchgate.net The presence of the tolyl group in conjugation with the imine functionality in this compound is expected to cause a bathochromic (red) shift in the λmax compared to simple pyrroles, indicating a more extended conjugated system. The electronic properties can be further tuned by the nature and position of substituents on the aromatic ring. researchgate.net
Table 5: Expected UV-Vis Absorption for this compound and Related Compounds
| Compound | Expected λmax (nm) | Transition Type |
|---|---|---|
| Pyrrole | ~250-290 | π-π* |
|this compound | >290 | π-π* |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G** or higher, would establish the most stable three-dimensional arrangement of its atoms. nih.gov These calculations would reveal the planarity of the tolyl group relative to the dihydropyrrole ring and the specific puckering of the five-membered ring.
Variations in calculated geometric parameters can occur between different computational methods, such as Hartree-Fock (HF) and DFT. For instance, in studies of similar heterocyclic systems, significant differences have been observed in dihedral angles, particularly around flexible substituent groups. nih.gov
HOMO-LUMO Analysis and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich p-tolyl ring, while the LUMO might be distributed across the C=N bond of the dihydropyrrole ring. The energy gap would provide a quantitative measure of the molecule's kinetic stability and its potential use in electronic applications. rsc.org In analogous pyrrole-based copolymers, the HOMO and LUMO levels are influenced by the constituent monomers, with the LUMO often being primarily dictated by the pyrrole-containing moiety. rsc.org
Below is an illustrative table of FMO energies for a related heterocyclic compound, demonstrating the type of data obtained from such an analysis.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.48 |
| LUMO | -0.31 |
| Energy Gap (ΔE) | 5.17 |
This table is illustrative, based on data for related pyrrole (B145914) compounds, to show the expected output of a HOMO-LUMO analysis. researchgate.net
Electrostatic Potential and Electron Density Distribution
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the imine group due to its lone pair of electrons, making it a site for protonation or electrophilic attack. The aromatic tolyl group would also exhibit negative potential above and below the plane of the ring. Conversely, the hydrogen atoms of the pyrrole ring and the methyl group would show positive potential (blue). Such maps are critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Computational Elucidation of Reaction Mechanisms
Computational chemistry can be used to model the entire course of a chemical reaction, identifying transition states and intermediates to determine the most likely reaction pathway. rsc.org For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can elucidate the mechanism step-by-step.
For example, the synthesis of 3,4-dihydro-2H-pyrroles can be achieved via the hydrogenative cyclization of nitro ketones. nih.govnih.gov A computational study of this process would involve calculating the energies of the starting materials, the transition state for hydrogenation of the nitro group, the intermediate amino ketone, the transition state for the cyclization (intramolecular condensation), and the final dihydropyrrole product. nih.gov The calculated energy barriers for each step would reveal the rate-determining step of the reaction and could be used to optimize reaction conditions. rsc.org
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, providing a powerful complement to experimental data. For this compound, DFT calculations could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to specific bond stretching, bending, and torsional motions. For the target molecule, characteristic peaks such as the C=N stretch of the imine, C-H stretches of the aromatic and aliphatic portions, and C-C stretches of the rings could be calculated and compared with experimental data to confirm the structure. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions help in the assignment of complex experimental spectra and can confirm the proposed molecular structure.
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations identify a molecule's minimum energy structure, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational flexibility over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in different environments (e.g., in a solvent or at a specific temperature). mdpi.comiu.edu
For this compound, an MD simulation would reveal the rotational freedom of the p-tolyl group relative to the dihydropyrrole ring and the flexibility (puckering) of the five-membered ring. mdpi.com Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would quantify the stability of the conformation and the flexibility of different parts of the molecule, respectively. nih.gov Free energy landscapes can also be generated from MD simulations to identify the most stable and frequently accessed conformations. nih.gov
Quantum Chemical Parameters in Structure-Property Relationships
Quantum chemical parameters derived from DFT calculations can be used to establish quantitative structure-property relationships (QSPRs). These relationships correlate a molecule's structural features with its physical, chemical, or biological properties. beilstein-journals.org
For this compound and its derivatives, key quantum chemical descriptors would include:
HOMO and LUMO energies: Correlate with ionization potential and electron affinity, respectively, and are used to predict reactivity and electronic properties. beilstein-journals.org
Hardness (η) and Softness (S): Derived from HOMO and LUMO energies, these parameters quantify the molecule's resistance to changes in its electron distribution.
Electronegativity (χ): Measures the molecule's ability to attract electrons.
By systematically modifying the structure (e.g., changing substituents on the tolyl ring) and calculating these parameters, a QSPR model can be built. For instance, studies on related diketopyrrolopyrrole dyes have shown a clear relationship between the electron-donating strength of substituents and the resulting HOMO-LUMO gap, which in turn affects the material's color and electronic properties. beilstein-journals.org
Below is a table of representative quantum chemical parameters that would be calculated.
| Parameter | Definition | Significance |
| Ionization Potential (IP) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measure of electron-attracting power. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
This table defines key quantum chemical parameters used in establishing structure-property relationships.
Exploration of Biological Activities and Structure Activity Relationships Sar
General Biological Significance of Pyrroline (B1223166)/Dihydropyrrole Scaffolds
The pyrroline, or dihydropyrrole, scaffold is a privileged structure found in numerous natural products and synthetic compounds with significant biological activities. nih.gov These five-membered nitrogen heterocycles are recognized for their diverse pharmacological effects, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.gov The metabolic cycle of L-proline, a crucial amino acid for cancer cell survival and proliferation, involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a key intermediate, highlighting the intrinsic biological relevance of this scaffold. nih.gov
The versatility of the pyrroline ring allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrroline ring are critical in determining the potency and selectivity of these compounds. nih.gov
In Vitro Antimicrobial Activity of Dihydropyrrole Derivatives
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Dihydropyrrole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Derivatives of the 3,4-dihydro-2H-pyrrole scaffold have demonstrated notable antibacterial activity. Studies on 1,2,3,4-tetrasubstituted pyrrole (B145914) derivatives revealed that some of these compounds exhibit moderate to excellent inhibition against Gram-positive bacteria, although they were found to be inactive against the tested Gram-negative strains. acgpubs.org For instance, certain derivatives showed promising activity against Staphylococcus aureus and Bacillus cereus, with zones of inhibition comparable to or greater than the standard antibiotic tetracycline. acgpubs.org The lack of activity against Gram-negative bacteria is suggested to be due to the lower permeability of their outer membrane. acgpubs.org
In another study, novel pyrrole derivatives were synthesized and tested against various bacterial strains. Some of these compounds, particularly those incorporating a 4-hydroxyphenyl ring, demonstrated significant antibacterial effects. researchgate.net The specific substitutions on the pyrrole ring were found to be crucial for the observed activity.
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| Compound 4 | S. aureus | 30 | acgpubs.org |
| Compound 4 | B. cereus | 19 | acgpubs.org |
| Compound 11 | S. aureus | 24 | acgpubs.org |
| Compound 12 | S. aureus | 23 | acgpubs.org |
| Tetracycline (Standard) | S. aureus | 23 | acgpubs.org |
In addition to their antibacterial action, dihydropyrrole derivatives have also been investigated for their antifungal properties. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel L., has been reported to possess antifungal activity. acgpubs.org
Furthermore, synthetic pyrrole derivatives have been screened for their activity against fungal pathogens such as Aspergillus niger and Candida albicans. researchgate.net Certain derivatives, particularly those containing a 4-hydroxyphenyl substituent, exhibited significant antifungal activity, with some compounds showing potency comparable to the standard antifungal drug Clotrimazole. researchgate.net
| Compound | Fungal Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| Compound 3c | C. albicans | 24 | researchgate.net |
| Compound 3e | A. niger | 20 | researchgate.net |
| Compound 3e | C. albicans | 22 | researchgate.net |
| Clotrimazole (Standard) | A. niger | 21 | researchgate.net |
| Clotrimazole (Standard) | C. albicans | 23 | researchgate.net |
The exact mechanisms by which dihydropyrrole derivatives exert their antimicrobial effects are still under investigation. However, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For some pyrrole-based antibiotics, the mechanism of action is believed to involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Other proposed mechanisms include the disruption of macromolecule synthesis, such as proteins and nucleic acids, within the bacterial cell. nih.gov The presence of certain functional groups, like the free cyanide functionality of a pyrrole-3-carbonitrile, has also been implicated in the antimicrobial effect. nih.gov
In Vitro Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including dihydropyrroles. These compounds have demonstrated significant potential in inhibiting the growth of cancer cells.
A series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, including nitriles, esters, and amides, have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Some of these compounds exhibited promising activity and a high selectivity index, indicating a potential for targeted cancer therapy. nih.gov The crucial role of 3,4-dihydro-2H-pyrrole-2-carboxylic acid in the metabolic cycle of L-proline, which is vital for cancer cell proliferation, provides a strong rationale for the development of its derivatives as anticancer agents. nih.govnih.gov
Studies on mitotic-specific 3,4-dihydropyridine-2(1H)-thiones, which share structural similarities with dihydropyrroles, have shown that these compounds can induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization. nih.gov A particular analogue with a thiophene (B33073) ring demonstrated high antiproliferative activity and selectivity against melanoma cells. nih.gov
| Compound | Cancer Cell Line | GI50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| trans-5-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | MCF-7 (Breast) | 1.8 | >5.5 | nih.gov |
| trans-5-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | MDA-MB-231 (Breast) | 2.3 | >4.3 | nih.gov |
| trans-5-(4-methoxyphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | MCF-7 (Breast) | 2.5 | >4.0 | nih.gov |
| trans-5-(4-methoxyphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | MDA-MB-231 (Breast) | 3.1 | >3.2 | nih.gov |
| Cisplatin (Standard) | MCF-7 (Breast) | 1.5 | - | nih.gov |
| Cisplatin (Standard) | MDA-MB-231 (Breast) | 2.0 | - | nih.gov |
Apoptotic Pathways and Cell Cycle Modulation
Recent studies have highlighted the pro-apoptotic capabilities of novel 1-pyrroline (B1209420) derivatives in human breast cancer cells. One study demonstrated that certain derivatives can induce apoptosis by generating reactive oxygen species (ROS). researchgate.net This increase in ROS is believed to trigger endoplasmic reticulum (ER) stress, a condition that can initiate programmed cell death when a cell's protein-folding capacity is overwhelmed. researchgate.net
Key markers of ER stress, including GRP78, p-PEAK, p-eIF2α, and CHOP, were observed to be significantly elevated in breast cancer cells treated with these 1-pyrroline derivatives. researchgate.net This suggests a mechanistic pathway where the compounds lead to an unfolded protein response that ultimately culminates in apoptosis. researchgate.net Furthermore, some derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated promising antiproliferative activity in in vitro screenings against various human cancer cell lines. nih.gov The core structure, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is a key intermediate in the metabolic cycle of L-proline, which is essential for the survival, growth, and spread of cancer cells. nih.gov
Enzyme Inhibition Studies (e.g., Kinases, Proteases)
The inhibitory potential of pyrrole-based compounds against various enzymes is an active area of research. While specific studies on 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole are not extensively documented, related structures have shown significant enzyme-inhibiting properties. For instance, certain quinoline (B57606) derivatives incorporating a pyrrolo moiety have been identified as potent inhibitors of caspase-3, a key enzyme in the apoptotic cascade. nih.gov
Binding Modes and Active Site Interactions
Detailed molecular interactions between this compound and specific enzyme active sites have not been fully elucidated in publicly available research. However, for related pyrrole derivatives that exhibit enzyme inhibition, computational docking studies are often employed to predict binding modes. These studies can reveal potential hydrogen bonding, hydrophobic interactions, and other non-covalent forces that contribute to the inhibitory activity.
Receptor Binding Affinity Studies
Currently, there is a lack of specific data in the scientific literature detailing the receptor binding affinity of this compound.
Development of Bioactive Probes and Chemical Tools
The development of bioactive probes and chemical tools from the this compound scaffold is a promising yet underexplored area. The demonstrated biological activities of its analogs suggest that this compound could serve as a starting point for designing probes to investigate specific biological pathways, such as those involved in apoptosis and cell stress.
Applications in Advanced Materials Science and Catalysis
Organic Electronic Materials
Pyrrole-containing organic semiconducting materials have garnered significant attention for their utility in developing organic semiconductors with distinct optical and electronic properties. researchgate.netnih.gov Although pyrrole (B145914) itself is the most electron-rich five-membered heteroaromatic ring, its application in organic electronics has been somewhat limited by challenges in synthesis and stability. nih.gov However, computational screening has shown that stable materials incorporating pyrrolic units can be designed without losing their inherent electron-donating capabilities. nih.gov The p-tolyl group on the 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole molecule provides a site for extending π-conjugation, a critical factor in tuning the electronic properties of organic materials. nih.gov
In the field of dye-sensitized solar cells (DSSCs), molecular engineering of organic sensitizers is key to improving power conversion efficiency (PCE). Many high-performance dyes are designed with a Donor-π-Acceptor (D-π-A) or related architecture. While this compound has not been specifically reported as a DSSC sensitizer (B1316253), its components fit the donor-π motif. The p-tolyl group can act as an electron donor, and the pyrroline (B1223166) ring can be part of the π-conjugated bridge.
Research on related structures demonstrates this principle. For instance, a study of D-A-π-A type sensitizers used a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole fragment as the donor. researchgate.net The performance of these dyes was highly dependent on the structure of the acceptor and π-spacer, with one sensitizer achieving a PCE of 5.68%. researchgate.net Another study on novel metal-free organic sensitizers based on a triazatruxene donor achieved a PCE of 12.81%, highlighting the success of molecular designs that enhance light-harvesting and electron injection. nih.gov These examples underscore the potential for tolyl-containing heterocyclic compounds in DSSC applications.
Table 1: Performance of Selected DSSC Sensitizers with Structural Similarities
| Sensitizer Name | Donor Fragment | π-Bridge | Acceptor | PCE (%) | Source |
| NIK97 | 9-(p-tolyl)-...-methanocarbazole | Thiophene (B33073) | 2,3-diphenylquinoxaline | 5.68 | researchgate.net |
| MS-1 | Triazatruxene | EDOT | Cyanobenzoic acid | 12.81 | nih.gov |
| MS-2 | Triazatruxene | EDOT | Cyanopyridine | Not specified | nih.gov |
Pyrrole-based materials are well-known for their electron-rich nature, which typically imparts p-type (hole-transporting) semiconductor characteristics. researchgate.netnih.gov Their high-lying Highest Occupied Molecular Orbital (HOMO) makes them effective electron donors. researchgate.net Consequently, their application as electron-transporting (n-type) agents is less common, and no specific research has been found detailing the use of this compound for this purpose.
The modulation of optoelectronic properties through the fine-tuning of a molecule's π-system is a foundational concept in materials science. nih.gov Extending π-conjugation is a powerful method for modifying the electronic structure and, consequently, the absorption and emission properties of a material. nih.gov The introduction of the p-tolyl group onto the 3,4-dihydro-2H-pyrrole core represents such an expansion.
Role as Ligands in Organometallic Catalysis
The five-membered nitrogen-containing pyrroline ring is considered a privileged structure, often found in bioactive compounds and complex molecular architectures. researchgate.net The synthesis of these rings is frequently accomplished through transition metal-catalyzed cyclizations, where metals like palladium, nickel, or copper are used to promote ring formation. rsc.org However, there is a distinction between the synthesis of the ring and the use of the completed ring as a ligand to coordinate with a metal center in a subsequent catalytic process. Based on available literature, the specific use of this compound as a ligand in organometallic catalysis has not been reported.
Organocatalytic Applications of Pyrroline Systems
The pyrroline and its saturated analog, pyrrolidine (B122466), are central to the field of organocatalysis. The chiral pyrrolidine ring, most famously in the amino acid proline, is a highly effective catalyst for a wide range of asymmetric transformations. clockss.org Proline catalysis operates through the formation of enamine or iminium ion intermediates, which then react with electrophiles or nucleophiles, respectively. mdpi.com
The development of synthetic routes to functionalized 2-pyrrolines often employs organocatalysis. rsc.org For example, multi-component tandem reactions using chiral squaramide catalysts can produce highly substituted 2-pyrrolines with excellent stereoselectivity. rsc.org These methods highlight the importance of the pyrroline scaffold as a synthetic target and a product of sophisticated organocatalytic strategies. The pyrroline core is a key structural motif that enables asymmetric induction in a variety of chemical reactions, making it a cornerstone of modern synthetic chemistry. researchgate.netrsc.org
Table 2: Examples of Organocatalytic Reactions Involving the Pyrrolidine/Pyrroline Motif
| Reaction Type | Catalyst Type | Key Intermediate | Application | Source |
| Mannich Reaction | L-Proline | Enamine | Synthesis of β-amino carbonyl compounds | clockss.org |
| Michael Addition | Proline Derivatives | Enamine | Asymmetric C-C bond formation | clockss.org |
| α-Allylation | Pyrrolidine + Palladium | Enamine + π-Allyl Complex | Synergistic catalysis for α-functionalization | mdpi.com |
| [2+2+1] Annulation | Chiral Squaramide | Imino esters | Stereoselective synthesis of 2-pyrrolines | rsc.org |
Precursor to Complex Heterocyclic Architectures
The compound this compound, a prominent member of the 5-aryl-1-pyrroline class, serves as a valuable and versatile building block in synthetic organic chemistry. Its structure, featuring a reactive cyclic imine (C=N) bond conjugated with an aromatic tolyl group, makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the 1-pyrroline (B1209420) ring allows it to participate in various annulation and cycloaddition reactions, providing synthetic routes to novel molecular scaffolds with potential applications in materials science and medicinal chemistry.
Fused Pyrrolopyrrole Systems
The synthesis of fused pyrrolopyrrole frameworks, such as pyrrolo[3,4-b]pyrroles and pyrrolo[1,2-a]imidazoles, is of significant interest due to their presence in biologically active molecules and functional materials. The this compound scaffold is a potential starting point for creating such systems, primarily through cycloaddition strategies.
One of the most powerful methods for constructing five-membered rings is the [3+2] cycloaddition reaction. In this context, the C=N bond of the 1-pyrroline can act as a dipolarophile, reacting with an in-situ generated azomethine ylide. For instance, the reaction of an azomethine ylide, typically formed from the condensation of an α-amino acid with an aldehyde or ketone, with a suitable dipolarophile can lead to the formation of a new pyrrolidine ring. A notable example of this strategy involves the reaction of an ester-stabilized azomethine ylide with a maleimide, which proceeds via a [3+2] cycloaddition to form a hexahydropyrrolo[3,4-c]pyrrole core. rsc.org Subsequent intramolecular transamidation can lead to a rearrangement, furnishing a novel hexahydropyrrolo[3,4-b]pyrrole-fused quinoline (B57606) system. rsc.org While this specific example does not use this compound, it demonstrates the principle of using a pyrroline-like structure to build a fused pyrrole ring.
Alternatively, the 1-pyrroline itself can be a key component in annulation reactions with other pyrrole derivatives. A catalyst-free [3+2] annulation has been reported between various Δ¹-pyrrolines and acylethynylpyrroles. nih.gov This reaction proceeds efficiently at elevated temperatures to afford complex fused systems like pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles. nih.gov The reaction is influenced by the steric nature of substituents on the pyrroline ring, with less hindered groups generally providing higher yields. nih.gov This methodology highlights a direct pathway to fuse a pyrrole-containing moiety onto a 1-pyrroline ring.
Table 1: Examples of Reactions for Synthesizing Fused Pyrrole Systems
| Precursor 1 | Precursor 2 | Product Type | Key Features | Ref |
|---|---|---|---|---|
| Acylethynyltetrahydroindole | 2-Methyl-Δ¹-pyrroline | Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indole | Catalyst-free [3+2] annulation; forms a complex fused pyrrole system. | nih.gov |
Other Fused Heterocycles
The reactivity of the this compound scaffold extends beyond the synthesis of fused pyrrolopyrroles, enabling access to a diverse array of other fused heterocyclic systems. The core strategy often remains the [3+2] cycloaddition, where the 1-pyrroline can function as either the dipole or the dipolarophile, depending on the reaction partner.
The pyrrolo[1,2-a]indole skeleton, a privileged structure found in many natural products, is a potential synthetic target. rsc.org Syntheses of this core have been achieved through various routes, including intramolecular nucleophilic aromatic substitution of α-aryl-α-pyrrolidin-2-ylideneacetonitriles, which are derived from the condensation of a 2-methoxy-Δ¹-pyrroline with a substituted phenylacetonitrile. rsc.org This demonstrates how a pyrroline derivative can be elaborated and then cyclized to form a fused indole (B1671886) ring.
Furthermore, the construction of nitrogen-rich fused systems, such as pyrrolo[2,1-f] nih.govrsc.orgnih.govtriazines, represents another potential application. mdpi.com These scaffolds are of significant interest due to their antiviral properties, as seen in the drug Remdesivir. nih.gov Synthetic strategies for these molecules often involve the multi-step construction and cyclization of N-aminated pyrrole precursors. nih.govnih.gov While direct fusion onto a pre-existing 5-aryl-1-pyrroline is not the common route, the inherent reactivity of the imine bond suggests its potential use in annulation reactions with hydrazine (B178648) derivatives or other nitrogen-rich synthons to build the triazine ring.
The versatility of the 1-pyrroline C=N bond is central to its role as a precursor. It can react as a dipolarophile with various 1,3-dipoles, such as:
Nitrile oxides: To form fused oxadiazole-pyrrolidine systems.
Diazoalkanes: To generate fused pyrazoline-pyrrolidine systems.
Azides: Which can lead to fused triazole-pyrrolidine heterocycles.
Conversely, the 1-pyrroline can be a component in generating an azomethine ylide, which can then react with other dipolarophiles. For example, the reaction of 1-pyrrolines with acylethynylcycloalka[b]pyrroles demonstrates the C=N bond acting as a participant in a [3+2] annulation to create highly complex, polycondensed heterocyclic systems. nih.gov This reactivity underscores the potential of this compound as a foundational element for combinatorial library synthesis, enabling the creation of diverse molecular architectures for screening in drug discovery and materials science.
Table 2: Potential Reactions for Synthesizing Other Fused Heterocycles
| Pyrroline Derivative | Reagent Type | Resulting Fused System (Example) | Reaction Principle | Ref (Principle) |
|---|---|---|---|---|
| 2-Methoxy-Δ¹-pyrroline | Arylacetonitrile derivative | Pyrrolo[1,2-a]indole | Condensation followed by intramolecular nucleophilic aromatic substitution. | rsc.org |
| Δ¹-Pyrrolines | Acylethynylcycloalka[b]pyrrole | Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indole | [3+2] Annulation where the pyrroline acts as a reactant with an alkynylpyrrole. | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
The demand for environmentally friendly and efficient chemical processes is driving the development of new synthetic routes to 2,5-disubstituted-1-pyrrolines like 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole. Current research emphasizes the use of greener solvents, metal-free reaction conditions, and one-pot multicomponent reactions to improve sustainability. nih.govnih.gov
One promising approach involves the nickel-catalyzed hydrogenative cyclization of nitro ketones, which are readily accessible from a three-component reaction of a ketone, an aldehyde, and a nitroalkane. researchgate.net This method offers a broad substrate scope and utilizes an earth-abundant metal catalyst. researchgate.net Another innovative and sustainable strategy is the visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones under continuous flow conditions. acs.org This technique provides a modern and efficient pathway to synthesize substituted Δ1-pyrrolines. acs.org
Furthermore, enzymatic methods, such as the use of transaminases for the cyclization of diketones, are gaining traction. nih.govnih.gov These biocatalytic approaches offer high enantioselectivity and operate under mild conditions, aligning with the principles of green chemistry. nih.govnih.gov The development of one-pot procedures that combine multiple synthetic steps without isolating intermediates also represents a significant advance in efficiency and sustainability. nih.govresearchgate.net
Exploration of Undiscovered Reactivity and Functionalizations
The inherent reactivity of the 1-pyrroline (B1209420) ring system presents numerous opportunities for novel functionalizations. The imine moiety is susceptible to a variety of transformations, including reductions, oxidations, and nucleophilic additions, allowing for the introduction of diverse functional groups. Future research will likely focus on exploiting this reactivity to create a wider array of derivatives with unique properties.
For instance, the development of methods for the diastereoselective synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters demonstrates the potential for creating complex molecules with multiple stereocenters. nih.govresearchgate.net The exploration of cycloaddition reactions involving the 1-pyrroline ring could also lead to the synthesis of novel fused heterocyclic systems with interesting biological activities. nih.gov The synthesis of chromeno[4,3-b]pyrrol-3-yl derivatives through a one-pot multi-component reaction highlights the potential for creating diverse heterocyclic structures. nih.gov
Advanced Computational Modeling for Property Prediction and Drug Design
Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational modeling techniques are being increasingly employed to predict the physicochemical properties and biological activities of molecules like this compound and its analogs. chemaxon.comsemanticscholar.org These in silico methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. chemaxon.commedmedchem.com
Molecular docking simulations, for example, can predict the binding affinity and interaction patterns of pyrroline (B1223166) derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This information is crucial for designing potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities, providing valuable insights for the design of new drug candidates. medmedchem.com Furthermore, predictive models for key drug-like properties such as lipophilicity, solubility, and pKa are essential for optimizing the pharmacokinetic profiles of potential therapeutic agents. chemaxon.com
Design and Synthesis of Next-Generation Functional Materials
The unique electronic and structural properties of pyrrole-based compounds make them attractive building blocks for the development of advanced functional materials. nih.gov Diketopyrrolopyrrole (DPP) derivatives, for instance, have shown great promise in optoelectronic applications, including organic solar cells and field-effect transistors. researchgate.net The incorporation of the this compound moiety into larger conjugated systems could lead to the creation of novel materials with tailored optical and electronic properties. researchgate.net
The ability of the pyrroline ring to participate in π–π stacking interactions, as observed in the crystal structure of 5-phenyl-3,4-dihydro-2H-pyrrole, suggests its potential for creating self-assembling supramolecular structures. researchgate.net These ordered assemblies could find applications in areas such as sensing and molecular electronics. Future research in this area will likely focus on the synthesis of novel polymers and supramolecular architectures incorporating the this compound scaffold to explore their potential in materials science.
Mechanistic Elucidation of Biological Pathways and Molecular Targets
While many pyrroline derivatives have shown promising biological activity, the precise molecular mechanisms underlying their effects are often not fully understood. A key area of future research will be the detailed investigation of the biological pathways and molecular targets of compounds derived from this compound.
This will involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify the specific proteins and signaling pathways that these molecules interact with. nih.govresearchgate.net For example, understanding how these compounds modulate the activity of enzymes like α-glucosidase or kinases such as EGFR and CDK2 is crucial for their development as therapeutic agents. nih.govnih.gov The elucidation of these mechanisms will not only provide a rational basis for the optimization of existing compounds but will also open up new avenues for the discovery of novel drug candidates with unique modes of action. researchgate.net
Q & A
Q. Advanced
- DFT calculations : Optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, calculations on methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate reveal charge localization at the carbonyl group, guiding functionalization strategies .
- Molecular docking : Evaluates binding affinities for biological targets (e.g., enzymes), aiding in the design of bioactive analogs .
- In silico NMR prediction : Tools like ACD/Labs or Gaussian-generated chemical shifts validate experimental data, reducing misassignment risks .
What are the challenges in scaling up laboratory-scale syntheses of this compound derivatives?
Q. Advanced
- Purification bottlenecks : Column chromatography is impractical for large batches. Alternatives include continuous-flow crystallization or solvent-switch techniques .
- Exothermicity control : Cyclization reactions may require gradual reagent addition and temperature monitoring to prevent runaway exotherms .
- Byproduct management : Side reactions (e.g., over-oxidation) are minimized using scavengers (e.g., molecular sieves) or inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
